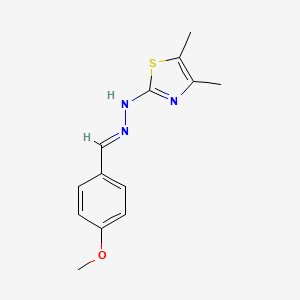
2-(Benzyloxy)-4-chlorophenol
Descripción general
Descripción
2-(Benzyloxy)-4-chlorophenol is a useful research compound. Its molecular formula is C13H11ClO2 and its molecular weight is 234.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Adsorption on Surfaces : Chlorophenols, such as 2-chlorophenol, show interactions with copper surfaces. This interaction is important for understanding the catalyzed formation of dioxin compounds on copper surfaces, which has implications in environmental science and industrial processes (Altarawneh et al., 2008).
Formation of Dioxins : The oxidative thermal degradation of 2-chlorophenol can lead to the formation of various dioxins and furans, which are environmentally significant pollutants. This study provides insights into the mechanisms of dioxin formation at high temperatures (Evans & Dellinger, 2005).
Degradation Studies : The degradation of 4-chlorophenol using various organic oxidants under UV irradiation was studied, providing valuable information for environmental remediation processes (Sharma, Mukhopadhyay, & Murthy, 2012).
Oxidative Degradation of Organic Pollutants : Research shows that 4-chlorophenol can be degraded successfully at neutral pH using chromate as an activator of hydrogen peroxide. This finding is significant for water treatment processes (Bokare & Choi, 2010).
Synthesis of Disinfectants : 2-Benzyl-4-chlorophenol, which can be synthesized from 4-chloro-phenol and benzyl chloride, is noted for its effective disinfectant properties (Sun Jing-xin, 2003).
Formation on Silica Surfaces : The partial oxidation of 2-chlorophenol on neat silica surfaces can lead to the formation of various chlorinated compounds, which is crucial in understanding the environmental impact of these reactions (Mosallanejad et al., 2016).
Advanced Oxidation Processes : The study of 4-chlorophenol degradation using sulfate radicals indicates potential applications in advanced oxidation processes for water treatment (Zhao, Zhang, Quan, & Chen, 2010).
Photochemical Synthesis : Research on 2-substituted benzo[b]furans demonstrates the potential for one-step, metal-free photochemical reactions involving chlorophenols, which could have applications in organic synthesis (Protti, Fagnoni, & Albini, 2012).
Photocatalytic Degradation : The degradation of 4-chlorophenol by silica-immobilized polyoxometalates under UV light has been studied, revealing potential methods for the photocatalytic purification of water contaminated with chlorophenols (Yue et al., 2002).
Propiedades
IUPAC Name |
4-chloro-2-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXUWXPBXVMAKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
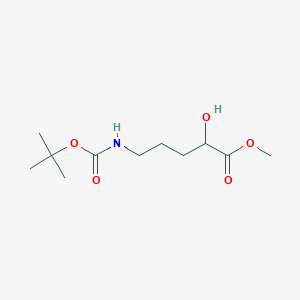
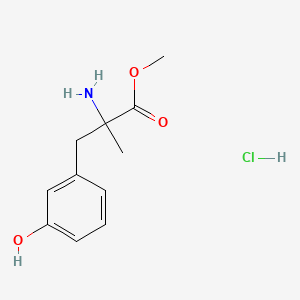
![N-[[4-[2-(diethylamino)ethoxy]phenyl]methylideneamino]phthalazin-1-amine](/img/structure/B8018447.png)
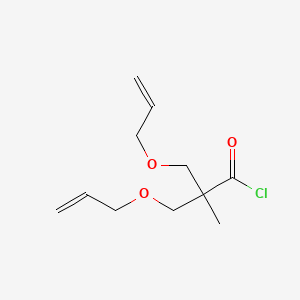
![tert-butyl N-[3-[[amino(phenylmethoxycarbonylamino)methylidene]amino]propyl]carbamate](/img/structure/B8018468.png)
![2-[[2-[[4-(Dimethylcarbamoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetic acid](/img/structure/B8018475.png)


![[2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-yl] benzoate](/img/structure/B8018489.png)
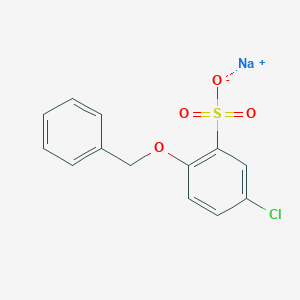

![[3-[(4-Methyl-2,5-dioxoimidazolidin-4-yl)methyl]phenyl] acetate](/img/structure/B8018508.png)
